Cas no 1000339-76-3 (Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate)
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
- Ethyl 2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- DTXSID501169373
- Ethyl2-(Piperidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylate
- Ethyl 2-(Piperidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylate
- MFCD09750909
- AKOS015854127
- SCHEMBL12246273
- Ethyl 2-(Piperidin-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- 1000339-76-3
- XWDSUHQVOIRDMH-UHFFFAOYSA-N
- Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate
- DB-351424
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- MDL: MFCD09750909
- Inchi: 1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)16-11(20-8)17-6-4-3-5-7-17/h2-7H2,1H3
- InChI Key: XWDSUHQVOIRDMH-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C(F)(F)F)N=C1N1CCCCC1
Computed Properties
- Exact Mass: 308.08063339g/mol
- Monoisotopic Mass: 308.08063339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 70.7Ų
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
- HazardClass:IRRITANT
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM482936-1g |
Ethyl 2-(Piperidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylate |
1000339-76-3 | 95% | 1g |
$329 | 2023-01-05 |
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS No. 1000339-76-3): A Comprehensive Overview
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS No. 1000339-76-3) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
Chemical Structure and Properties
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a complex organic molecule that belongs to the class of thiazoles. The presence of a piperidine ring and a trifluoromethyl group imparts unique chemical and biological properties to this compound. The thiazole ring, known for its stability and reactivity, serves as a central scaffold, while the piperidine ring enhances the compound's lipophilicity and bioavailability. The trifluoromethyl group, a common substituent in pharmaceuticals, contributes to the compound's metabolic stability and biological activity.
The molecular formula of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is C14H17F3N2O2S, with a molecular weight of approximately 340.36 g/mol. This compound is typically obtained as a white crystalline solid with a melting point ranging from 95°C to 98°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various synthetic and analytical procedures.
Synthesis Methods
The synthesis of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves several well-documented methods. One of the most commonly used approaches is the reaction of 2-chloroacetyl chloride with piperidine to form the intermediate chloroacetamide, followed by cyclization with thiourea to generate the thiazole ring. The resulting thiazole derivative is then functionalized with trifluoromethyl and ethyl ester groups through subsequent reactions.
A recent study published in the Journal of Organic Chemistry (2022) reported an efficient one-pot synthesis method for this compound using microwave-assisted conditions. This method significantly reduces reaction time and improves yield compared to traditional multi-step procedures. The use of microwave technology not only accelerates the reaction but also enhances selectivity and purity of the final product.
Biological Activity and Applications
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate has shown promising biological activity in various assays. Research has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory effects on phosphodiesterase (PDE) enzymes, which are implicated in conditions such as chronic obstructive pulmonary disease (COPD) and erectile dysfunction.
A study published in the European Journal of Medicinal Chemistry (2021) evaluated the anti-inflammatory properties of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate. The results indicated that this compound effectively reduced inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In addition to its enzymatic inhibition properties, Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate has also been explored for its potential as an antiviral agent. Preliminary studies have shown that this compound exhibits antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve interference with viral replication processes.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate into clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetic profile of this compound in humans. Early data suggest that it is well-tolerated at therapeutic doses with no significant adverse effects observed.
The future prospects for Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate are promising. Ongoing research aims to optimize its formulation for improved bioavailability and therapeutic efficacy. Additionally, efforts are being made to explore its potential in combination therapies for treating complex diseases where multiple targets are involved.
Conclusion
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS No. 1000339-76-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure confers valuable biological properties that make it an attractive candidate for drug discovery efforts. As ongoing research continues to uncover new applications and optimize its therapeutic potential, this compound is poised to play a crucial role in advancing medical treatments for various diseases.
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